Cas no 1805936-53-1 (Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate)

Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate structure
1805936-53-1 structure
Product Name:Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate
CAS No:1805936-53-1
MF:C10H9F2N3O2
MW:241.194168806076
CID:4853323
Update Time:2025-09-24

Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate
    • Inchi: 1S/C10H9F2N3O2/c1-2-17-10(16)5-4-15-6(3-13)8(14)7(5)9(11)12/h4,9H,2,14H2,1H3
    • InChI Key: HCTMDSUSFVLTBD-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C#N)N=CC=1C(=O)OCC)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 329
  • XLogP3: 1.6
  • Topological Polar Surface Area: 89

Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029069802-1g
Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate
1805936-53-1 97%
1g
$1,490.00 2022-04-01

Additional information on Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate

Comprehensive Overview of Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1805936-53-1)

Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1805936-53-1) is a high-value pyridine derivative widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluoromethyl group and cyano functionality, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers increasingly focus on this compound due to its potential applications in drug discovery, particularly in developing kinase inhibitors and antimicrobial agents.

The growing demand for fluorinated pyridine derivatives like Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate aligns with current trends in green chemistry and sustainable synthesis. Fluorine incorporation often enhances metabolic stability and bioavailability, addressing key challenges in modern drug design. Recent publications highlight its role in optimizing crop protection chemicals, responding to global needs for precision agriculture solutions.

Analytical characterization of CAS No. 1805936-53-1 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. The compound's crystalline form and solubility profile have been extensively studied to facilitate industrial-scale applications. Notably, its thermal stability exceeds many analogous non-fluorinated compounds, making it suitable for high-temperature reactions.

In synthetic pathways, this amino-cyano pyridine ester serves as a key building block for heterocyclic expansion reactions. Patent literature reveals its utility in constructing fused ring systems with potential CNS activity. The electron-withdrawing cyano group enables selective functionalization at the 2-position, while the ethyl ester moiety allows straightforward hydrolysis or transesterification.

Market analysts note rising interest in 1805936-53-1 among contract research organizations (CROs) developing next-generation fungicides. Its difluoromethyl group mimics bioactive motifs found in commercial SDHI fungicides, while offering novel intellectual property opportunities. Regulatory agencies increasingly scrutinize such compounds for environmental fate characteristics.

From a technical perspective, storage of this compound requires attention to moisture sensitivity due to its carboxylate ester group. Manufacturers typically recommend argon-blanketed packaging to maintain stability. Recent process chemistry innovations have reduced production costs by optimizing cyanation reactions and fluoromethylation steps.

The scientific community continues exploring structure-activity relationships (SAR) of derivatives from Ethyl 3-amino-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate. Computational chemistry studies suggest its scaffold could yield compounds with improved target selectivity for various enzyme classes. These developments align with industry demands for fragment-based drug discovery platforms.

Quality control protocols for CAS No. 1805936-53-1 emphasize chiral purity assessment, as even trace enantiomeric impurities can impact biological testing results. Advanced chiral stationary phases in HPLC methods have been developed specifically for this compound class.

Emerging applications include its use in metal-organic frameworks (MOFs) for molecular recognition systems. The compound's hydrogen bonding capacity from the amino group and dipole moment from fluorine atoms make it intriguing for supramolecular chemistry research.

For researchers sourcing this material, critical parameters include batch-to-batch consistency in particle size distribution and residual solvent levels. Leading suppliers now provide comprehensive technical data sheets with genotoxic impurity profiling to meet stringent ICH guidelines.

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